

Technical Guide: Spectroscopic Characterization of 5-(Pyrimidin-2-yl)oxazole

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Compound of Interest

Compound Name: 5-(Pyrimidin-2-yl)oxazole

Cat. No.: B13143499

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Executive Summary & Structural Context

The compound **5-(Pyrimidin-2-yl)oxazole** represents a critical biaryl scaffold in medicinal chemistry, particularly in the design of kinase inhibitors where the nitrogen-rich heterocycles mimic the adenine binding motif of ATP.

Unlike fused ring systems (e.g., oxazolo[5,4-d]pyrimidines), this non-fused biaryl system possesses a single rotatable bond between the C5 of the oxazole and the C2 of the pyrimidine. Characterization challenges arise from the potential for regioisomerism (4- vs. 5-substitution) during synthesis—typically via Van Leusen cyclization or Stille coupling.

This guide defines the Standard Operating Procedure (SOP) for the unambiguous structural assignment of **5-(Pyrimidin-2-yl)oxazole**, distinguishing it from its 4-isomer and verifying the integrity of the biaryl linkage.

Synthesis Context & Impurity Profiling

Note: Understanding the synthetic origin is prerequisite to interpreting the spectra.

The most robust route to this scaffold is the Van Leusen Oxazole Synthesis, reacting Pyrimidine-2-carbaldehyde with Tosylmethyl isocyanide (TosMIC) under basic conditions (, MeOH).

- Target Structure: **5-(Pyrimidin-2-yl)oxazole**.
- Critical Impurities to Watch:
 - Unreacted Aldehyde: Distinct CHO proton at ~10.0 ppm.
 - Imidazole Byproducts: TosMIC can occasionally yield imidazoles if reaction conditions drift.
 - Regioisomers: Less likely with Van Leusen (which favors 5-sub), but critical to rule out if using metal-catalyzed cross-coupling.

Mass Spectrometry (MS) & Fragmentation

Objective: Confirm molecular formula (

) and analyze fragmentation to verify the biaryl connectivity.

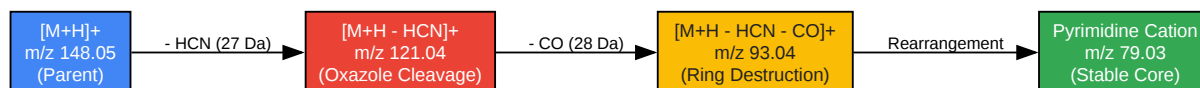
Ionization & Detection

- Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.
- Expected Molecular Ion (): 148.05.
- Adducts: Common sodium adduct at 170.04 may be dominant in ESI.

Diagnostic Fragmentation Pathway

The oxazole ring is the "fragile" component. Under collision-induced dissociation (CID), the characteristic loss is hydrogen cyanide (HCN) and carbon monoxide (CO).

- Primary Fragment: Loss of HCN from the oxazole ring (148-27 = 121).
- Secondary Fragment: Cleavage of the inter-ring bond or loss of CO (121-28 = 93).
- Pyrimidine Signature: The pyrimidine ring is highly stable; fragments retaining the pyrimidine diaza-pattern (79) confirm the C2-attachment integrity.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **5-(Pyrimidin-2-yl)oxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: The definitive structural proof. We must distinguish the three pyrimidine protons and the two oxazole protons.

1H NMR Prediction & Assignment (DMSO- , 400 MHz)

The molecule has a plane of symmetry on the NMR timescale regarding the pyrimidine ring (fast rotation around the C-C bond), rendering the pyrimidine H4 and H6 equivalent.

Proton	(ppm)	Multiplicity	(Hz)	Assignment Logic
Oxazole H2	8.45 - 8.55	Singlet (s)	-	Most deshielded; flanked by O and N. Diagnostic for oxazole.
Oxazole H4	7.75 - 7.85	Singlet (s)	-	Vinyl-like proton. Key differentiator: In 4-sub isomers, this signal shifts.
Pyr H4, H6	8.80 - 8.90	Doublet (d)	~4.8	Deshielded by adjacent N. Equivalent due to rotation.
Pyr H5	7.35 - 7.45	Triplet (t)	~4.8	Shielded relative to H4/6. Coupling to H4/6 creates a triplet.

2D NMR Verification Strategy

To claim "Authoritative Characterization," you cannot rely on 1D NMR alone. You must run the following:

- COSY (Correlation Spectroscopy):
 - Confirms the Pyrimidine spin system: The doublet at ~8.85 ppm must cross-peak with the triplet at ~7.40 ppm.
 - The Oxazole singlets (H2, H4) will show no COSY correlation to each other (4-bond coupling is usually too weak) or to the pyrimidine.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the "Golden Experiment" for biaryls.

- Goal: Prove the C5-C2 linkage.
- Observation: Look for a cross-peak between Oxazole H4 and the quaternary Pyrimidine C2 carbon (~155-160 ppm).
- Self-Validation: If the oxazole were attached at position 4, the HMBC pattern would change drastically (H5 would couple to C4).

13C NMR Framework

- Oxazole C2: ~150-152 ppm (C-H, very deshielded).
- Oxazole C5: ~145-148 ppm (Quaternary, bridgehead).
- Oxazole C4: ~125-128 ppm (C-H).
- Pyrimidine C2: ~155-158 ppm (Quaternary, attached to Oxazole).
- Pyrimidine C4/6: ~157-159 ppm (C-H).
- Pyrimidine C5: ~120-122 ppm (C-H).

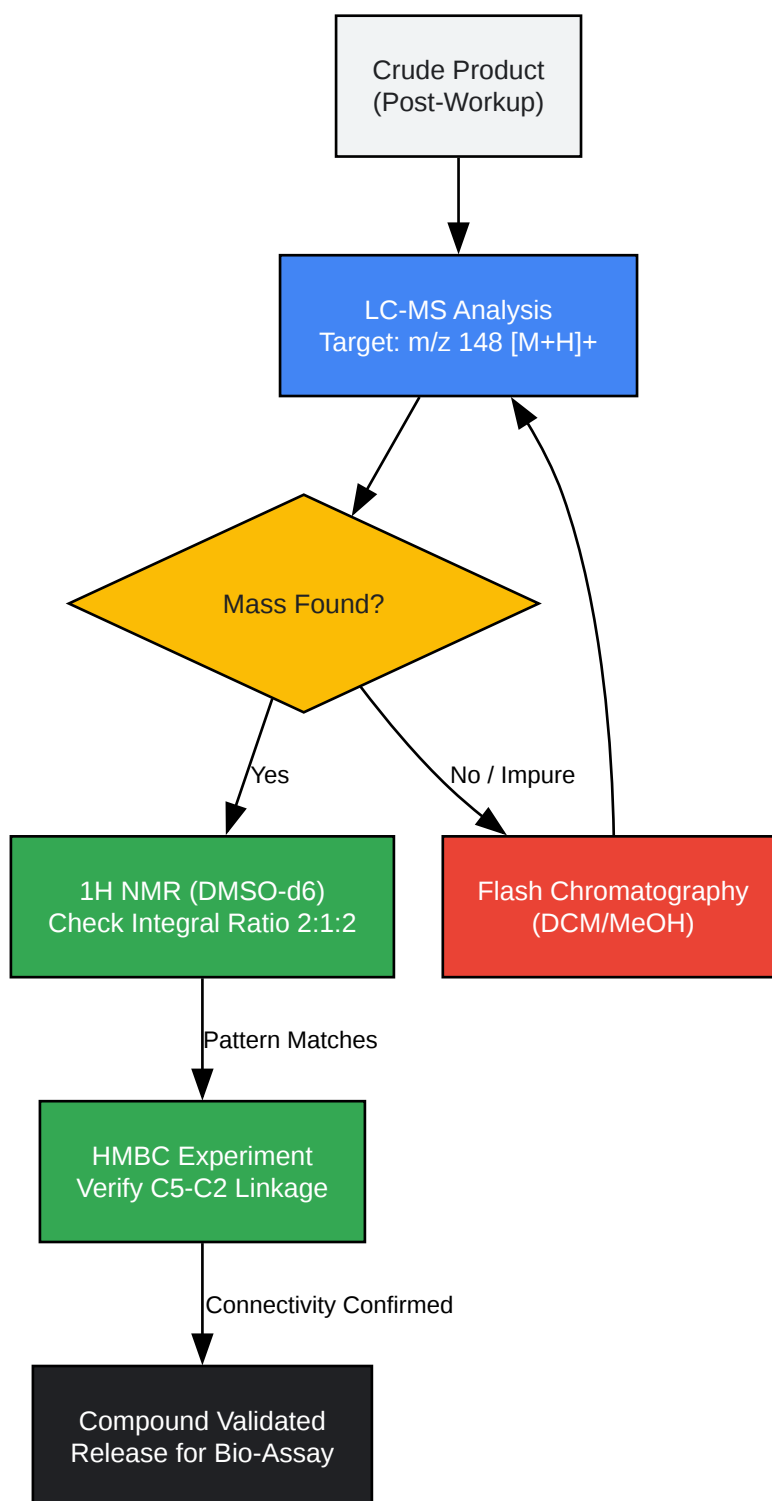
Vibrational Spectroscopy (IR)

Objective: Quick QC fingerprinting.

- C-H Stretch (Heteroaromatic): Weak bands 3100–3000 cm^{-1} .
- C=N Stretch (Oxazole/Pyrimidine): Strong, sharp band at 1560–1580 cm^{-1} .
- Oxazole Ring Breathing: Characteristic band at 1090–1110 cm^{-1} .
- Absence of: C=O (~1700 cm^{-1}) or N-H (~3300 cm^{-1}) bands (confirms no amide/aldehyde intermediates remain).

Characterization Workflow Diagram

The following flowchart illustrates the decision logic for validating the compound in a research setting.



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Figure 2: Logical workflow for the spectroscopic validation of **5-(Pyrimidin-2-yl)oxazole**.

Experimental Protocol (General Procedure)

Sample Preparation for NMR[1]

- Mass: Weigh ~5-10 mg of the dried solid.
- Solvent: Add 0.6 mL DMSO-

(preferred over

for solubility and preventing H-D exchange of acidic protons, though none are present here, DMSO provides sharper heteroaromatic signals).
- Filtration: If the solution is cloudy (salt impurities), filter through a cotton plug into the NMR tube. Particulates cause line broadening.

Data Acquisition Parameters

- Relaxation Delay (D1): Set to

seconds. Heteroaromatic protons (especially Oxazole H2) can have long T1 relaxation times. Short D1 leads to poor integration accuracy.
- Scans: 16 scans minimum for 1H; 1024 scans for 13C.

Troubleshooting

- Issue: Broad signals or missing splitting.
 - Cause: Paramagnetic impurities (metal catalyst residue) or dynamic exchange (rare for this rigid system).
 - Fix: Filter through Celite or use a metal scavenger resin (e.g., QuadraPure) before NMR.
- Issue: Extra Singlet at 8.0-8.2 ppm.
 - Cause: Formamide impurity (common from TosMIC hydrolysis).
 - Fix: Check for CO signal at ~162 ppm in 13C NMR.

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